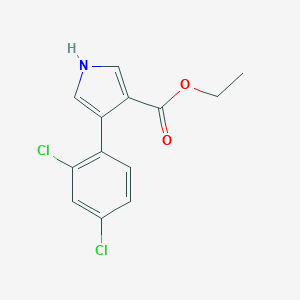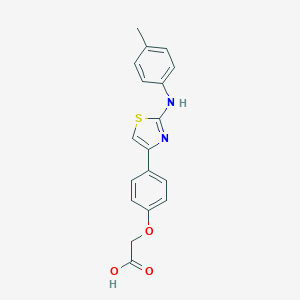
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely known for its potential therapeutic applications due to its unique chemical properties.
科学的研究の応用
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation. Additionally, it has been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models, indicating its potential use in the treatment of diabetes.
作用機序
The exact mechanism of action of 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the nuclear factor-kappaB (NF-kappaB) pathway, which is known to play a crucial role in inflammation. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity by increasing the uptake of glucose by muscle and adipose tissue.
実験室実験の利点と制限
One of the major advantages of using 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid in lab experiments is its ability to modulate multiple signaling pathways. This makes it a versatile compound that can be used to study various biological processes. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid. One potential avenue of research is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of more effective therapeutic agents based on this compound.
Conclusion:
In conclusion, 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its ability to modulate multiple signaling pathways makes it a versatile compound that can be used to study various biological processes. While there are still many questions that need to be answered regarding its mechanism of action and potential therapeutic uses, the future of research on this compound looks promising.
合成法
The synthesis of 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid involves several steps. The starting material for the synthesis is 4-chlorophenoxyacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-4-thiazolethiol in the presence of a base to yield the desired product. The final product is then purified using various techniques such as column chromatography and recrystallization.
特性
CAS番号 |
168127-37-5 |
|---|---|
製品名 |
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid |
分子式 |
C18H16N2O3S |
分子量 |
340.4 g/mol |
IUPAC名 |
2-[4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N2O3S/c1-12-2-6-14(7-3-12)19-18-20-16(11-24-18)13-4-8-15(9-5-13)23-10-17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22) |
InChIキー |
WLYIQSLZNLXFSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
その他のCAS番号 |
168127-37-5 |
同義語 |
2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





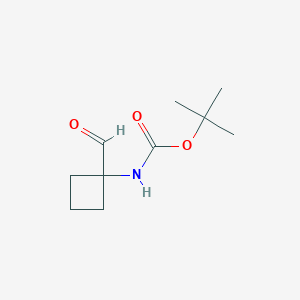
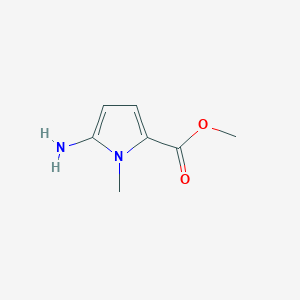

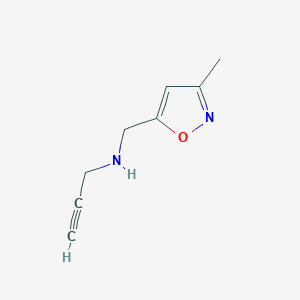
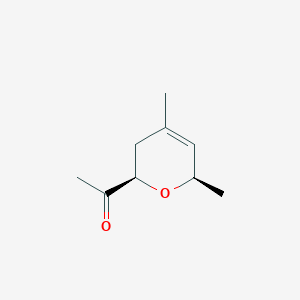
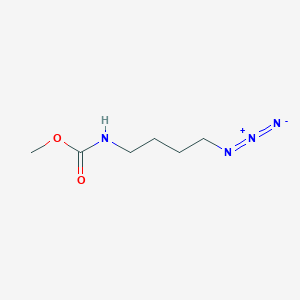
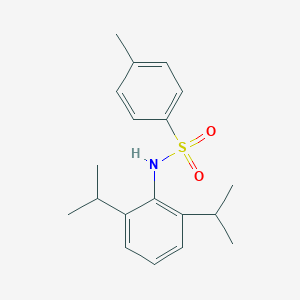

![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)
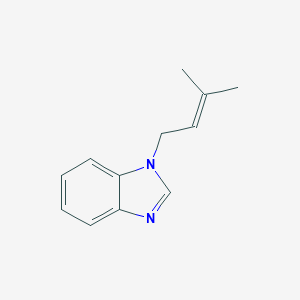
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)
